![molecular formula C9H10N2 B1292548 6-methyl-1H-indol-4-amine CAS No. 885520-81-0](/img/structure/B1292548.png)
6-methyl-1H-indol-4-amine
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Overview
Description
“6-methyl-1H-indol-4-amine” is a derivative of indole . Indole is an aromatic heterocyclic organic compound that has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .
Molecular Structure Analysis
The molecular structure of “6-methyl-1H-indol-4-amine” consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The presence of the nitrogen atom in the pyrrole ring and the methyl group attached to the sixth carbon in the benzene ring are key features of its structure .Chemical Reactions Analysis
Indole and its derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In addition, indole derivatives have been found to exhibit various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 6-methyl-1H-indol-4-amine, have shown significant antiviral activity. For instance, the compound (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from a fungal strain and showed significant protection against H1N1 virus-induced cytopathic effects . Other indole derivatives have also shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been reported to possess anti-inflammatory properties. Although specific studies on 6-methyl-1H-indol-4-amine are limited, the anti-inflammatory potential of indole derivatives is well-documented .
Anticancer Activity
Indole derivatives have shown promising anticancer activity. They interact with multiple receptors and can be used to develop new therapeutic agents .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity. Some indole derivatives have been used in drug discovery for their inhibitory effects on HIV-1 and HIV-2 strains .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is linked to various diseases .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity against a range of pathogens. This makes them potential candidates for the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. They have been found to exhibit antidiabetic activity, which could be beneficial in managing blood glucose levels .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-methyl-1h-indol-4-amine, are known to interact with a variety of enzymes and proteins . These interactions often result in the inhibition of the target’s activity .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to changes in the target’s function, often resulting in the inhibition of its activity .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-methyl-1H-indol-4-amine may affect a wide range of biochemical pathways.
Result of Action
One study showed that a compound similar to 6-methyl-1h-indol-4-amine exhibited inhibitory activity against influenza a . This suggests that 6-methyl-1H-indol-4-amine may have similar antiviral effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
6-methyl-1H-indol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBDXTVJJTZOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312483 |
Source
|
Record name | 6-Methyl-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-81-0 |
Source
|
Record name | 6-Methyl-1H-indol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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